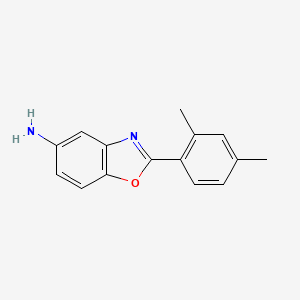

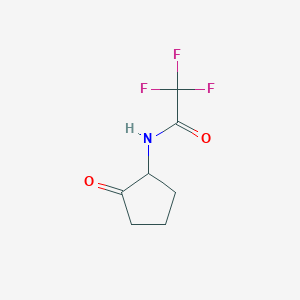

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” is an organic compound . It has a molecular formula of C10H18N2O3 and a molecular weight of 214.265.

Molecular Structure Analysis

“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .Physical And Chemical Properties Analysis

“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” has a molecular formula of C10H18N2O3 and a molecular weight of 214.265. Unfortunately, other physical and chemical properties are not available.Applications De Recherche Scientifique

Environmental Pollutants and Mutagenicity

Research has identified environmental pollutants, such as nitroaromatic hydrocarbons, which undergo metabolic activation to form DNA adducts, indicative of mutagenic potential. For instance, the metabolic reduction of 1-nitropyrene by xanthine oxidase results in DNA-bound adducts, demonstrating the environmental and health impacts of specific pollutants (Howard et al., 1983).

Antitumor Agents and Cellular Mechanisms

The study of polyamine analogues, such as CPENSpm, has shown phenotype-specific cytotoxic activity in cancer treatment. These compounds induce programmed cell death by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), highlighting the molecular mechanisms behind selective cytotoxic activity (Ha et al., 1997).

Drug Activation and Liver Enzymes

The specific cytochrome P-450 enzymes involved in the activation of anticancer drugs cyclophosphamide and ifosphamide have been identified, revealing significant interindividual variation in drug metabolism. This has implications for enhancing therapeutic efficacy through targeted liver enzyme induction (Chang et al., 1993).

Drug Delivery Systems

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been explored for their potential as carriers of biologically active compounds, particularly in cancer treatment. These studies focus on the development of macromolecular therapeutics, demonstrating the versatility of HPMA copolymers in drug delivery applications (Kopeček & Kopec̆ková, 2010).

Enzyme-like Activities of Nanoparticles

Iron oxide nanoparticles have been shown to possess peroxidase-like and catalase-like activities, influenced by their intracellular microenvironment. This dual activity can lead to contrasting outcomes in free radical production and cytotoxicity, providing insights into the safe biomedical application of nanoparticles (Chen et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N'-cyclopentyl-N-(2-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)6-11-9(14)10(15)12-8-4-2-3-5-8/h7-8,13H,2-6H2,1H3,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZYWRCVNPOTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)